molecular formula C21H20F3N3OS B14118772 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea

Cat. No.: B14118772
M. Wt: 419.5 g/mol
InChI Key: SNJWQAZDXFRZOE-UHFFFAOYSA-N
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Description

3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a quinoline moiety, a trifluoromethyl-substituted phenyl group, and a thiourea linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and oxidation.

    Alkylation: The quinoline intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Thiourea Formation: The final step involves the reaction of the alkylated quinoline intermediate with 4-(trifluoromethyl)phenyl isothiocyanate under mild conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with the active site of enzymes, while the thiourea linkage can form hydrogen bonds with amino acid residues. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-phenylthiourea
  • 3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-methylphenyl]thiourea

Uniqueness

The presence of the trifluoromethyl group in 3-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea distinguishes it from similar compounds. This group can significantly influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20F3N3OS

Molecular Weight

419.5 g/mol

IUPAC Name

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C21H20F3N3OS/c1-12-3-4-14-11-15(19(28)27-18(14)13(12)2)9-10-25-20(29)26-17-7-5-16(6-8-17)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,27,28)(H2,25,26,29)

InChI Key

SNJWQAZDXFRZOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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